molecular formula C27H20ClN3O B11628180 3-(4-chlorophenyl)-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydroquinazolin-4(1H)-one

3-(4-chlorophenyl)-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11628180
M. Wt: 437.9 g/mol
InChI Key: XASODDQFCAAZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-CHLOROPHENYL)-2-(9-METHYL-9H-CARBAZOL-3-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-2-(9-METHYL-9H-CARBAZOL-3-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbazole Moiety: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Chlorophenyl Substitution:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety.

    Reduction: Reduction reactions could target the quinazolinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions could introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-CHLOROPHENYL)-2-(9H-CARBAZOL-3-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
  • 3-(4-METHOXYPHENYL)-2-(9-METHYL-9H-CARBAZOL-3-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Uniqueness

The presence of the 9-methyl-9H-carbazole moiety and the 4-chlorophenyl group might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H20ClN3O

Molecular Weight

437.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C27H20ClN3O/c1-30-24-9-5-3-6-20(24)22-16-17(10-15-25(22)30)26-29-23-8-4-2-7-21(23)27(32)31(26)19-13-11-18(28)12-14-19/h2-16,26,29H,1H3

InChI Key

XASODDQFCAAZPN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl)C6=CC=CC=C61

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.